(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride
Description
Properties
IUPAC Name |
(3,3-difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)4-6(5-11)7(8)2-1-3-7;/h6H,1-5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFDOCZFURUODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567503-10-8 | |
| Record name | 1-{3,3-difluorospiro[3.3]heptan-1-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Overview and Strategic Considerations
The synthesis of (3,3-difluorospiro[3.3]heptan-1-yl)methanamine hydrochloride requires a convergent approach combining spirocycle construction, amine functionalization, and salt formation. Key challenges include maintaining stereochemical integrity during ring formation and achieving selective fluorination. Modern strategies prioritize atom economy and scalability, with multigram production demonstrated in related systems.
Core Spirocyclic Framework Construction
Precursor Synthesis: 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
The foundational step involves preparing 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, achieved through a four-step sequence from commercially available 1,3-difluorobenzene:
Birch Reduction :
$$ \text{C}6\text{H}4\text{F}2 \xrightarrow{\text{Li/NH}3} \text{1,3-Cyclohexadiene} $$
Generates the unsaturated backbone for subsequent functionalization.Electrophilic Fluorination :
$$ \text{Cyclohexadiene} \xrightarrow{\text{Selectfluor®}} \text{3,3-Difluorocyclobutane} $$
Utilizes fluorinating agents to install geminal difluoro groups with >90% selectivity.Bromination :
$$ \text{3,3-Difluorocyclobutane} \xrightarrow{\text{NBS}} \text{1,1-Bis(bromomethyl)-3,3-difluorocyclobutane} $$
Radical bromination achieves vicinal dibromide formation (Yield: 78%).
Spiroannulation via Ring Expansion
Controlled cyclization of the dibromide precursor enables spiro[3.3]heptane formation:
$$
\text{Br}2\text{C}4\text{H}4\text{F}2 \xrightarrow{\text{Zn, DMF}} \text{Spiro[3.3]heptane} \quad (\text{Yield: 65\%})
$$
Critical Parameters :
- Temperature: 80°C
- Solvent: Anhydrous DMF
- Reaction Time: 12 h
Amine Functionalization Strategies
Methanol Intermediate Synthesis
{3,3-Difluorospiro[3.3]heptan-1-yl}methanol serves as the key intermediate (PubChem CID: 155822651). Preparation involves:
$$
\text{Spiro[3.3]heptane} \xrightarrow{\text{1) BH}3\text{, 2) H}2\text{O}_2} \text{Methanol Derivative} \quad (\text{Yield: 82\%})
$$
Conversion to Primary Amine
Two predominant pathways exist for transforming the methanol group to methanamine:
Mitsunobu Reaction
$$
\text{ROH} + \text{Ph}3\text{P} + \text{DIAD} + \text{NaN}3 \rightarrow \text{RN}3 \xrightarrow{\text{H}2/\text{Pd}} \text{RNH}_2 \quad (\text{Overall Yield: 68\%})
$$
Conditions :
- Azide displacement at 0°C
- Catalytic hydrogenation (10% Pd/C, 1 atm H₂)
Gabriel Synthesis
$$
\text{ROH} \xrightarrow{\text{MsCl}} \text{RMs} \xrightarrow{\text{Phthalimide K}^+} \text{RPhth} \xrightarrow{\text{NH}2\text{NH}2} \text{RNH}_2 \quad (\text{Overall Yield: 72\%})
$$
Advantages :
- Avoids azide intermediates
- Compatible with acid-sensitive substrates
Hydrochloride Salt Formation
Conversion of the free amine to its hydrochloride salt enhances stability and crystallinity:
$$
\text{RNH}2 + \text{HCl (g)} \xrightarrow{\text{Et}2\text{O}} \text{RNH}_3^+\text{Cl}^- \quad (\text{Yield: 95\%})
$$
Optimized Protocol :
Process Optimization and Scale-Up
Recent developments enable kilogram-scale production through:
Table 1: Comparative Process Metrics
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Total Steps | 9 | 8 |
| Overall Yield | 41% | 53% |
| Purity (HPLC) | 98.5% | 99.2% |
| Cycle Time | 14 days | 6 days |
| Solvent Consumption (L/kg) | 120 | 45 |
Key improvements at scale:
Analytical Characterization
Critical quality attributes confirmed through:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group enables classic nucleophilic substitution (SN2) reactions. Key examples include:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | Formation of N-acetyl derivative (improved lipophilicity for drug design) | |
| Sulfonylation | Tosyl chloride, DCM, base | Production of sulfonamide derivatives for biological activity screening | |
| Benzylation | Benzyl bromide, K₂CO₃, DMF | N-benzylated product with altered pharmacokinetic properties |
Reductive Amination
The amine participates in reductive amination with aldehydes/ketones:
-
Example : Reaction with cyclohexanone under H₂/Pd-C yields a secondary amine with enhanced conformational rigidity.
-
Mechanism : Imine intermediate formation followed by catalytic hydrogenation.
Ring-Opening Reactions
The spirocyclic structure undergoes selective ring-opening under acidic or oxidative conditions:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, reflux | Linear diamine with fluorinated cyclobutane | Precursor for polymer synthesis |
| Oxidative cleavage | Ozone, DCM, -78°C → Zn/H₂O | Fragmented aldehydes and amines | Degradation studies |
Fluorine-Specific Reactivity
The difluoro substituents influence electronic and steric properties:
-
Hydrogen bonding : Fluorine atoms participate in weak hydrogen bonds, affecting crystallization .
-
Electrophilic substitution : Limited reactivity due to electron-withdrawing effects, but directed ortho-metalation is feasible using LDA/THF at -78°C .
Coordination Chemistry
The amine acts as a ligand in metal complexes:
-
Palladium complexes : Forms stable Pd(II) complexes with [PdCl₂(PPh₃)₂] in ethanol, used in cross-coupling catalysis.
-
Copper-mediated reactions : Participates in Ullmann-type couplings with aryl halides.
Comparative Reactivity Insights
Synthetic studies on analogous spiro[3.3]heptanes reveal:
-
Steric effects : The spiro framework reduces reaction rates compared to linear amines (e.g., SN2 reactions are 3–5× slower) .
-
Thermal stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing fluorinated fragments .
Key Research Findings
-
Scalable synthesis : Multigram preparations via double alkylation of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (64% yield) .
-
Biological relevance : Derivatives show enhanced blood-brain barrier penetration vs. non-fluorinated analogs.
-
Catalytic applications : Pd complexes exhibit 82–94% yield in Suzuki-Miyaura couplings under mild conditions.
Reaction Optimization Data
Critical parameters for high-yield transformations:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | >80% yield for acylation/sulfonylation |
| Solvent polarity | Medium (e.g., DCM or THF) | Minimizes side reactions in nucleophilic steps |
| Catalyst loading | 5 mol% Pd for couplings | Balances cost and efficiency |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 191.68 g/mol. Its unique spirocyclic structure features a seven-membered ring with difluoro substitutions at the 3 and 3' positions, contributing to its reactivity and potential applications in biological systems.
Medicinal Chemistry
(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride has shown promise as a pharmaceutical intermediate. Preliminary studies indicate potential biological activities relevant to pharmacology, including interactions with specific enzymes and cellular processes. Its unique structure may enhance binding affinity to target molecules due to the presence of fluorine atoms, which are known to influence pharmacokinetics and pharmacodynamics .
Biological Studies
Research is ongoing to explore the compound's effects on various biological systems. It may serve as a lead compound for developing new drugs targeting specific diseases or biological pathways. The interaction studies are crucial for understanding its mechanism of action and how it influences biochemical pathways .
Material Science
The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of specialty chemicals and materials with distinct characteristics. Its reactivity allows it to be used as a building block for synthesizing complex organic molecules that can be utilized in various industrial applications.
Mechanism of Action
The mechanism of action of (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The presence of fluorine atoms enhances its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogs:
Key Differences and Implications
Fluorine Substitution Position: 3,3-Difluoro vs. Monofluoro vs. Difluoro: The monofluoro analog (CAS 2715119-81-4) lacks the synergistic electronic effects of dual fluorines, which may reduce metabolic stability .
Amine Placement :
- Position 1 vs. 2 : Amine placement affects spatial orientation. For example, the target compound’s amine at position 1 (vs. 2 in CAS 1638765-23-7) may alter hydrogen-bonding patterns in receptor binding .
Spiro vs. Non-Spiro Scaffolds: The cyclopentyl analog (CAS 1260790-17-7) lacks the spiro structure, resulting in reduced rigidity and possibly lower selectivity in biological systems .
Aza-Spiro vs. Carbon-Spiro :
- The aza-spiro compound (CAS 1017781-99-5) introduces a nitrogen atom into the ring, increasing polarity and basicity, which could improve solubility but reduce blood-brain barrier penetration compared to the target compound .
Biological Activity
Overview
(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine;hydrochloride is a novel compound characterized by its unique spirocyclic structure and the presence of difluorinated groups. Its molecular formula is with a molecular weight of approximately 191.68 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes a nitrogen-containing group, which contributes to its reactivity and biological activity. The difluorination at the 3 and 3' positions enhances its chemical stability and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2567503-10-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical pathways and cellular functions. The presence of fluorine atoms is believed to enhance binding affinity and selectivity towards target receptors or enzymes, making it a candidate for further pharmacological exploration.
Biological Activity
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including:
- Antimicrobial Effects : Initial investigations suggest potential antimicrobial properties relevant to various pathogens.
- Antidepressant Activity : Similar compounds have shown promise in modulating neurotransmitter systems, indicating possible antidepressant effects.
- Anti-inflammatory Properties : The compound may interact with inflammatory pathways, providing a basis for anti-inflammatory applications.
Case Studies and Research Findings
While extensive research on this compound is still ongoing, several studies have highlighted its potential:
- In vitro Studies : Preliminary assays have demonstrated that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential anti-cancer activity.
- Molecular Docking Studies : Computational analyses indicate favorable interactions with key enzymes involved in metabolic pathways, supporting its role as a pharmacological agent.
- Comparative Analysis : A study comparing this compound with structurally similar compounds revealed enhanced biological activity due to its unique structural features.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6,6-Difluorospiro[3.3]heptan-2-amine | 1354952-13-8 | 0.96 |
| 3,3-Difluoro-1-methylcyclobutanamine hydrochloride | 1523606-39-4 | 0.90 |
| (6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride | 1638765-23-7 | 0.89 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the uniqueness of this compound.
Q & A
Q. Key characterization steps :
- Intermediate analysis : Use NMR (e.g., NMR to confirm difluoro substitution) and HRMS to verify molecular weight .
- Final product validation : X-ray crystallography for spirocyclic conformation and elemental analysis for stoichiometric HCl incorporation .
How should researchers assess the purity and stability of this compound under varying storage conditions?
Q. Purity assessment :
Q. Stability protocols :
- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products.
- Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photolytic defluorination .
What analytical techniques are critical for confirming the structural integrity of this spirocyclic compound?
Advanced Research Questions
How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Case example : If conflicting IC values arise in enzyme inhibition assays:
Replicate conditions : Standardize assay parameters (pH, temperature, substrate concentration) across labs.
Purity verification : Compare HPLC chromatograms and elemental analysis from different batches .
Orthogonal assays : Validate activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay-specific artifacts .
Data reconciliation : Use multivariate analysis to identify outliers linked to solvent effects (e.g., DMSO tolerance in cell-based assays) .
What strategies are effective for studying the stereoelectronic effects of the spirocyclic and difluoro motifs on receptor binding?
Computational modeling :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess fluorine’s electron-withdrawing effects on the methanamine group.
- Docking studies : Map electrostatic potentials of the spirocycle to identify hydrophobic/hydrophilic binding pockets .
SAR analogs : Synthesize derivatives with monofluoro or non-fluorinated spirocycles to isolate fluorine’s contribution to binding affinity .
How can stereoselective synthesis of this compound be optimized for chiral resolution in pharmacological studies?
Q. Chiral pool strategy :
- Use enantiopure starting materials (e.g., (R)- or (S)-spirocyclic ketones) to control stereochemistry during reductive amination .
Kinetic resolution : - Employ chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation steps to enhance enantiomeric excess (ee ≥98%) .
Analytical validation : - Chiral HPLC (Chiralpak IA column) with polar mobile phase to separate enantiomers .
What methodologies are recommended for evaluating metabolic stability and toxicity in preclinical models?
In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
In vivo toxicity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
